3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
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Overview
Description
3-(4-(Methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that integrates multiple functional groups, including a chromenone core, a thiophene ring, and ester functionalities
Mechanism of Action
Chromen derivatives
are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antioxidant properties . They are often used in medicinal chemistry due to their ability to interact with various biological targets.
Thiophene derivatives
, on the other hand, are essential heterocyclic compounds that show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, which can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions. The resulting intermediate is then subjected to a cyclization reaction to form the chromenone structure.
Next, the thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated chromenone derivative in the presence of a palladium catalyst . The final step involves the esterification of the phenoxy group with methoxycarbonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinone derivatives.
Reduction: Reduction of the chromenone or thiophene rings can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: The ester and phenoxy groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Amines, thiols, or other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives of the chromenone core.
Reduction: Reduced chromenone or thiophene derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It can be used as a scaffold for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases. The chromenone core is known for its antioxidant and anti-inflammatory properties, while the thiophene ring can enhance biological activity.
Industry
In materials science, the compound’s unique structure can be exploited for the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials. Its ability to undergo various chemical reactions makes it suitable for functionalization and incorporation into polymeric materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
- 3-(4-Methylphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
- 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
Uniqueness
Compared to these similar compounds, 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate possesses a methoxycarbonyl group that can enhance its solubility and bioavailability. This functional group also provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.
Properties
IUPAC Name |
[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O7S/c1-26-21(24)13-4-6-14(7-5-13)28-18-12-27-17-11-15(8-9-16(17)20(18)23)29-22(25)19-3-2-10-30-19/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWOTYTVTGPETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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